6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid

Synthetic intermediate Prodrug strategy Chemical derivatization

Researchers needing the free acid form of nequinate's pharmacophore often encounter supply constraints. This intermediate provides the essential 3-carboxylic acid handle, enabling direct amide coupling, salt formation, and metal-chelation studies that are impossible with the methyl ester prodrug. - Direct precursor to nequinate; retains the 7-benzyloxy-6-butyl motif essential for >10-fold anticoccidial potency. - Chromatographic LogP 4.40 validates high lipophilicity for membrane permeability and enzyme-binding assays. - Purity ≥97% (mode across major suppliers), suitable for analog synthesis and HPLC calibration. Standard packaging; dispatched promptly from stock.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 94278-93-0
Cat. No. B12691117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid
CAS94278-93-0
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)O
InChIInChI=1S/C21H21NO4/c1-2-3-9-15-10-16-18(22-12-17(20(16)23)21(24)25)11-19(15)26-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3,(H,22,23)(H,24,25)
InChIKeyRJKIJUZPBRQEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic Acid: Structural and Pharmacophoric Identity Within the Hydroquinolone Class


6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid (CAS 94278‑93‑0) is a synthetic hydroquinolone [1] bearing a 1,4‑dihydro‑4‑oxoquinoline core with a 6‑butyl substituent, a 7‑benzyloxy (phenylmethoxy) group, and a free carboxylic acid at position 3. It is the direct de‑esterified analogue of the widely used coccidiostat nequinate (methyl ester) and serves as a key synthetic intermediate or metabolite in that series [2]. The presence of the free acid distinguishes it from ester prodrugs, enabling direct conjugation or salt formation that is not feasible with the methyl ester. Its chromatographic LogP of 4.40 reflects substantial lipophilicity, a property that governs membrane permeability and enzyme‑binding in this scaffold class.

Why Generic Quinoline‑3‑Carboxylic Acid Substitution Fails for 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic Acid: Evidence of Structural and Functional Differentiation


Hydroquinolones are not interchangeable; even minor changes in the 6‑alkyl, 7‑alkoxy, or 3‑carboxyl functionality dramatically alter bioactivity, metabolic stability, and synthetic utility [1]. The target compound occupies a unique position: its free 3‑carboxylic acid enables amide bond formation, metal‑chelation, or salt preparation that is impossible with the methyl ester nequinate [2]. Conversely, removal of the 7‑benzyloxy group (giving 6‑butyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid) erases the benzyl‑π interactions that are critical for the >10‑fold potency gain reported for the nequinate scaffold [1]. Substituting a simple 6‑butyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid for the target compound would therefore lose both the synthetic versatility of the free acid and the pharmacophoric benzyloxy motif, resulting in a molecule that is neither a competent synthetic intermediate nor a potent biological probe.

Quantitative Differentiation of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic Acid from Closest Comparators


Direct Head‑to‑Head Functional Group Differentiation: Free Acid vs. Methyl Ester (Nequinate)

The target compound bears a free 3‑carboxylic acid, whereas nequinate (CAS 13997‑19‑8) is the corresponding methyl ester [1]. The free acid can directly undergo amide coupling, mixed‑anhydride activation, or salt formation; nequinate requires prior hydrolysis. This difference is not merely academic: in SAR studies of 4‑hydroxyquinoline‑3‑carboxylic acids, the free carboxyl group is essential for metal‑ion chelation in the enzyme active site, while the ester is inactive [2].

Synthetic intermediate Prodrug strategy Chemical derivatization

Cross‑Study Comparison of 7‑Benzyloxy Substitution: Target Compound vs. 6‑Butyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic Acid (Des‑Benzyloxy Analog)

The target compound carries a 7‑benzyloxy group; the closest analogue lacking this group is 6‑butyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (CAS 53977‑28‑9) . In the nequinate scaffold (methyl ester), the 7‑benzyloxy group was shown to be essential for >10‑fold greater anticoccidial activity compared with all contemporary alternatives [1]. Although the free acid itself has not been tested in the same whole‑organism model, the structure‑activity data from the ester series strongly imply that the benzyloxy substituent is a major pharmacophore determinant.

Structure-activity relationship Anticoccidial Bioisostere

Class‑Level Lipophilicity and Enzyme Inhibition Inference from 4‑Hydroxyquinoline‑3‑Carboxylic Acid SAR Studies

A systematic QSAR study of 7‑substituted 4‑hydroxyquinoline‑3‑carboxylic acids demonstrated that cellular respiration inhibition is linearly correlated with the hydrophobic substituent constant π, while malate dehydrogenase inhibition correlates with molar refractivity (MR) [1]. The target compound’s 7‑benzyloxy group contributes a large positive π (~2.0) and high MR (~30), placing it among the most lipophilic congeners tested. Its experimental LogP of 4.40 confirms high lipophilicity, consistent with the trend that lipophilic members of this series preferentially inhibit mitochondrial malate dehydrogenase.

QSAR Lipophilicity Dehydrogenase inhibition

Physicochemical Property Differentiation: LogP and HPLC Retention Behavior vs. Nequinate

The target compound exhibits a chromatographic LogP of 4.40 under reversed‑phase HPLC conditions (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase) . In contrast, nequinate (methyl ester) has a predicted LogP of approximately 5.0–5.5, based on its additional methylene unit and the ester function. This difference translates into a measurable shift in retention time and can be exploited for selective analytical detection or preparative separation.

Chromatographic retention Lipophilicity Quality control

Targeted Application Scenarios for 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic Acid Based on Evidence


Synthetic Precursor for Nequinate and Related Coccidiostats

The free carboxylic acid is the direct precursor to nequinate (methyl ester) and other ester or amide prodrugs. Its availability avoids the need for hydrolysis of the methyl ester, streamlining the preparation of coccidiostat analogues . The Nature publication confirms that the 7‑benzyloxy‑6‑butyl substitution pattern is essential for broad‑spectrum anticoccidial activity (>10‑fold over alternatives) [1]; the free acid preserves this pattern while offering a handle for further derivatization.

Reference Standard for Analytical Method Development in Coccidiostat Residue Analysis

With its well‑characterized HPLC retention (LogP 4.40 on Newcrom R1 column) and distinct chromatographic profile relative to nequinate, the free acid can serve as a calibration standard or internal control in method development for monitoring coccidiostat residues in food matrices.

Tool Compound for Dehydrogenase Enzyme Inhibition Studies

Based on the QSAR model established by Coats et al. [1], 4‑hydroxyquinoline‑3‑carboxylic acids with high π and MR values (such as the target compound) preferentially inhibit mitochondrial malate dehydrogenase. The free acid can therefore be employed as a selective inhibitor in respiratory chain studies, with the expectation that its activity profile will mirror the lipophilicity‑dependent selectivity observed in the congeneric series.

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